molecular formula C14H12N4O4 B11833469 8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 20886-69-5

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11833469
CAS No.: 20886-69-5
M. Wt: 300.27 g/mol
InChI Key: JNBYKYZMRINSLS-UHFFFAOYSA-N
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Description

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzo[d][1,3]dioxole moiety, which is then coupled with a purine derivative through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2

Properties

CAS No.

20886-69-5

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H12N4O4/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)7-3-4-8-9(5-7)22-6-21-8/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

JNBYKYZMRINSLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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